molecular formula C13H11ClO B6370187 3-(3-Chloro-2-methylphenyl)phenol CAS No. 1261942-90-8

3-(3-Chloro-2-methylphenyl)phenol

カタログ番号: B6370187
CAS番号: 1261942-90-8
分子量: 218.68 g/mol
InChIキー: GKYPHFVCCCHDGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(3-Chloro-2-methylphenyl)phenol is a high-purity chlorinated biphenyl compound offered with the CAS Number 1261942-90-8 and a molecular formula of C13H11ClO . This chemical serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure, which features a phenolic hydroxyl group and a chloro-methyl substituted phenyl ring, makes it a versatile building block for the development of more complex molecules, particularly in the synthesis of specialty chemicals for the pharmaceutical and agrochemical industries . The presence of both chloro and methyl substituents on the aromatic ring enhances its reactivity, allowing for selective functionalization in various cross-coupling reactions and other derivatization processes . Researchers utilize this well-defined molecular architecture in studies of structure-activity relationships (SAR) to develop new bioactive compounds . The compound is provided with a purity of 95% and should be handled with care in a laboratory setting due to its potential irritant properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

3-(3-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYPHFVCCCHDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683506
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-90-8
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Advanced Technical Whitepaper: 3-(3-Chloro-2-methylphenyl)phenol in Drug Discovery and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry increasingly prioritizes molecules with high three-dimensional complexity, sterically hindered bi-aryl systems have emerged as critical scaffolds. 3-(3-Chloro-2-methylphenyl)phenol (C₁₃H₁₁ClO) is a highly specialized, halogenated biphenylol building block. Unlike flat, unsubstituted biphenyls that often suffer from poor solubility and off-target promiscuity, this molecule leverages strategic ortho-substitution to force a twisted molecular conformation.

This whitepaper provides an in-depth analysis of the physicochemical dynamics, synthetic methodologies, and analytical validation protocols required to effectively utilize 3-(3-Chloro-2-methylphenyl)phenol in advanced drug discovery programs.

Physicochemical Profiling & Structural Dynamics

The utility of 3-(3-Chloro-2-methylphenyl)phenol lies in its precise spatial geometry. The introduction of a methyl group at the 2'-position creates a severe steric clash with the ortho-hydrogens of the adjacent phenol ring. This steric hindrance prevents the two aromatic rings from achieving coplanarity, forcing a dihedral twist of approximately 60° to 70°.

This "escape from flatness" disrupts crystal lattice packing (improving thermodynamic solubility) and allows the molecule to project its functional groups into distinct 3D vectors within a protein binding pocket.

Quantitative Physicochemical Data

All values are calculated based on standard bi-aryl predictive models.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₃H₁₁ClOCore bi-aryl framework for fragment-based design.
Molecular Weight 218.68 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~4.2High lipophilicity; ensures excellent membrane permeability.
pKa (Phenolic -OH) ~9.5Remains unionized at physiological pH (7.4), aiding absorption.
Topological Polar Surface Area 20.2 ŲWell below the 90 Ų threshold, indicating high BBB penetration potential.
Rotatable Bonds 1Restricted rotation limits entropic penalty upon target binding.

Synthetic Methodology: Sterically Hindered Cross-Coupling

The synthesis of sterically encumbered bi-aryls requires robust catalytic systems. The optimal approach for constructing 3-(3-Chloro-2-methylphenyl)phenol is a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromophenol and 3-chloro-2-methylphenylboronic acid 1.

G Start 3-Chloro-2-methylphenylboronic acid + 3-Bromophenol OxAdd Oxidative Addition (Pd(0) → Pd(II)) Start->OxAdd Cat Pd(PPh3)4 Catalyst + K2CO3 Base Cat->OxAdd Trans Transmetalation (Boronate Transfer) OxAdd->Trans RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Cat Pd(0) Regeneration Product 3-(3-Chloro-2-methylphenyl)phenol RedElim->Product

Catalytic cycle and workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Reagent Assembly & Degassing

  • Action: Combine 3-bromophenol (1.0 equiv) and 3-chloro-2-methylphenylboronic acid (1.2 equiv) in a Schlenk flask. Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Degas via three freeze-pump-thaw cycles.

  • Causality: A slight excess of boronic acid compensates for protodeboronation side reactions. The biphasic solvent system is highly intentional: Toluene dissolves the hydrophobic organics, water dissolves the inorganic base, and ethanol acts as an amphiphilic phase-transfer agent to maximize the interfacial reaction zone. Degassing is critical because dissolved O₂ rapidly oxidizes the active Pd(0) into catalytically dead Pd(II)-peroxo complexes and promotes unwanted boronic acid homocoupling 2.

Step 2: Catalyst & Base Introduction

  • Action: Backfill with Argon. Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Causality: K₂CO₃ coordinates with the boronic acid to form a reactive, electron-rich trihydroxyboronate complex, which is an absolute prerequisite for the rate-limiting transmetalation step. The bulky triphenylphosphine ligands sterically stabilize the Pd(0) center, preventing catalyst aggregation (palladium black formation).

Step 3: Thermal Activation

  • Action: Heat the mixture to 85°C for 12 hours under continuous stirring.

  • Causality: The ortho-methyl group introduces significant steric bulk around the reacting carbon center. Elevated thermal energy is required to overcome the high kinetic activation barrier of transmetalation and reductive elimination in hindered systems.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl followed by brine. Purify via flash column chromatography.

  • Causality: The acidic wash neutralizes the K₂CO₃ base and ensures the phenolic hydroxyl group is fully protonated (unionized). This drives the target molecule entirely into the organic phase, preventing yield loss in the aqueous layer.

Analytical Validation & Quality Control

A synthetic protocol is only as robust as its validation system. To ensure the structural integrity of the synthesized 3-(3-Chloro-2-methylphenyl)phenol, the following self-validating analytical workflow must be executed 3:

  • LC-MS (ESI-) Isotopic Verification: Because the molecule is a phenol, negative electrospray ionization (ESI-) is optimal. The system validates the product by identifying the [M-H]⁻ ion at m/z 217. Self-Validation Check: The spectrum must display a 3:1 intensity ratio between m/z 217 (³⁵Cl) and m/z 219 (³⁷Cl). The absence of this specific isotopic signature immediately flags a failed reaction (e.g., unintended hydrodehalogenation during cross-coupling).

  • ¹H NMR (400 MHz, CDCl₃) D₂O Exchange: The 2'-methyl group acts as an internal structural anchor, appearing as a sharp, integrated singlet at ~2.3 ppm. Self-Validation Check: The phenolic -OH will appear as a broad singlet at ~5.0 ppm. To definitively prove this is an exchangeable proton (and rule out etherification side-reactions), a D₂O exchange experiment is performed. The disappearance of the 5.0 ppm peak upon D₂O addition confirms the free phenol.

Pharmacophore Mapping & Target Engagement

In medicinal chemistry, 3-(3-Chloro-2-methylphenyl)phenol serves as a versatile pharmacophore. The combination of a hydrogen-bond donor/acceptor (-OH), a lipophilic halogen (-Cl), and a conformation-locking methyl group makes it an ideal anchor for kinase inhibitors and allosteric modulators.

G Core Biphenyl Scaffold OH Phenolic -OH (H-Bonding) Core->OH Cl 3'-Chloro (Lipophilicity) Core->Cl Me 2'-Methyl (Steric Hindrance) Core->Me Receptor Target Protein Binding Pocket OH->Receptor Anchoring Cl->Receptor Hydrophobic Pocket Me->Receptor Conformational Lock

Pharmacophore mapping and target binding interactions of the biphenyl scaffold.

  • The Halogen Bond: The 3'-chloro substituent is not merely a lipophilic placeholder. It features a region of positive electrostatic potential (the σ -hole) at the tip of the C-Cl bond, allowing it to form highly directional, stabilizing halogen bonds with backbone carbonyl oxygens in target proteins.

  • Metabolic Shielding: The 2'-methyl group provides steric shielding to the bi-aryl axis, significantly reducing the rate of oxidative metabolism by Cytochrome P450 enzymes, thereby extending the biological half-life of derived drug candidates.

References

  • [1] 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC, National Institutes of Health (NIH).1

  • [2] Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides, The Journal of Organic Chemistry - ACS Publications. 2

  • [3] Transition Metal-Catalyzed Unimolecular Fragment Coupling of Amides and Esters, The University of Osaka Institutional Knowledge Archive. 3

Sources

3-(3-Chloro-2-methylphenyl)phenol solubility profile in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Chloro-2-methylphenyl)phenol in Polar Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. It governs everything from reaction kinetics and purification strategies to formulation design and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(3-Chloro-2-methylphenyl)phenol, a substituted biphenylol of interest in synthetic and medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this document, grounded in first principles, will detail the theoretical underpinnings of its expected solubility, provide a robust, field-proven experimental protocol for its determination, and present a predicted solubility profile in common polar organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.

Physicochemical Characterization of the Solute: 3-(3-Chloro-2-methylphenyl)phenol

Before exploring its interaction with solvents, a thorough understanding of the solute itself is paramount. 3-(3-Chloro-2-methylphenyl)phenol is a bi-aryl phenol derivative. Its structure dictates its behavior.

  • Molecular Formula: C₁₃H₁₁ClO

  • Molecular Weight: 218.68 g/mol

  • Core Structure: The molecule consists of two phenyl rings linked together (a biphenyl system). One ring is substituted with a hydroxyl (-OH) group, making it a phenol. The second ring bears both a chlorine atom and a methyl group.

The key features influencing solubility are:

  • The Phenolic Hydroxyl (-OH) Group: This is a polar, protic functional group. It can act as a hydrogen bond donor (the H) and a hydrogen bond acceptor (the O), predisposing the molecule to favorable interactions with polar, protic solvents.[1]

  • The Biphenyl Core & Substituents (-Cl, -CH₃): This large, two-ring system is predominantly non-polar and lipophilic. The chloro and methyl groups further contribute to this non-polar character.

This dual nature—a single polar, hydrogen-bonding "head" attached to a large, non-polar "body"—creates a complex solubility profile. It suggests that while the compound will require polar solvents for dissolution, its large non-polar surface area will be a limiting factor.

Theoretical Principles of Solubility

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol).[2] This process can be broken down into three conceptual steps:

  • Lattice Energy: Energy required to break the bonds holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: Energy required to create a space or cavity in the solvent for the solute molecule.

  • Solvation Energy: Energy released when the solute molecule forms favorable interactions with the solvent molecules.

For dissolution to occur spontaneously, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic that stems from these thermodynamic realities.

Solvent Polarity and Classification: Solvents are broadly classified based on their polarity, which is often quantified by the dielectric constant (ε), a measure of the solvent's ability to insulate charges from each other.[3] Solvents with high dielectric constants are considered polar.[4] Polar solvents are further subdivided:

  • Polar Protic Solvents: These solvents possess O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, methanol, ethanol).[1] They are particularly effective at solvating both anions and cations and can interact strongly with the phenolic -OH of our target molecule.

  • Polar Aprotic Solvents: These solvents have large dipole moments and high dielectric constants but lack O-H or N-H bonds (e.g., acetone, acetonitrile, DMSO).[1] They are hydrogen bond acceptors but not donors.

Based on the structure of 3-(3-Chloro-2-methylphenyl)phenol, we can predict that polar protic solvents like alcohols will be effective, as they can engage in hydrogen bonding with the phenolic group. Polar aprotic solvents will also be effective, though perhaps slightly less so, as they can accept a hydrogen bond and have strong dipole-dipole interactions.

Effect of Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_sol).[5]

  • Endothermic Dissolution (ΔH_sol > 0): Most solids absorb energy to dissolve. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thus increasing solubility.[6][7]

  • Exothermic Dissolution (ΔH_sol < 0): Some compounds release heat upon dissolution. For these, increasing the temperature will decrease solubility.[5][6]

It is highly probable that the dissolution of 3-(3-Chloro-2-methylphenyl)phenol is an endothermic process, meaning its solubility in most organic solvents will increase with temperature.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility and is recommended by the OECD.[8][9] This method ensures that the solution has reached a true equilibrium with the excess, undissolved solid.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the maximum concentration of 3-(3-Chloro-2-methylphenyl)phenol that can be dissolved in a given solvent at a specified temperature.

Materials:

  • 3-(3-Chloro-2-methylphenyl)phenol (solid, high purity)

  • Selected polar organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid 3-(3-Chloro-2-methylphenyl)phenol to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.[10]

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired polar organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.

  • Sampling and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Filtration removes any microscopic undissolved particles that would lead to an overestimation of solubility.[11]

  • Quantification (HPLC Analysis):

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Calculate the concentration of the saturated solution using the calibration curve. HPLC is the preferred method as it can separate the analyte from any potential impurities or degradants.[10][12][13]

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid solute to vial B Add precise volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours (until equilibrium is reached) C->D E Let stand to allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtrate to fall within calibration range G->H I Analyze by HPLC against standards H->I

Caption: Workflow for the OECD-recommended shake-flask method.

Predicted Solubility Profile & Data Analysis

While experimental data is required for definitive values, a predicted solubility profile can be constructed based on the theoretical principles discussed. The following table summarizes the expected relative solubility of 3-(3-Chloro-2-methylphenyl)phenol in common polar organic solvents at 25 °C.

SolventTypeDielectric Constant (ε)[4]Predicted Solubility (mg/mL)Rationale for Prediction
Methanol Polar Protic32.6HighExcellent hydrogen bond donor/acceptor. Small molecular size allows for effective solvation of the polar -OH group, while its alkyl nature provides some compatibility with the non-polar rings.
Ethanol Polar Protic24.3HighSimilar to methanol, with strong hydrogen bonding capabilities. The slightly larger alkyl chain may offer slightly better solvation of the biphenyl core.
Acetone Polar Aprotic21.0Medium-HighStrong dipole moment and can act as a hydrogen bond acceptor. Lacks donor capability, which may slightly limit its interaction compared to alcohols.
Acetonitrile Polar Aprotic37.5MediumHighly polar (high ε), but its linear structure may be less effective at solvating the bulky, non-polar biphenyl structure compared to acetone or alcohols.
Isopropanol Polar Protic18.0MediumGood hydrogen bonding, but its bulkier structure may introduce steric hindrance, potentially lowering its solvating efficiency compared to methanol or ethanol.

Analysis of Interactions: The predicted trend follows a clear logic. The small, polar protic alcohols are expected to be the best solvents. They can form strong, specific hydrogen bonds with the phenol group while also accommodating the non-polar portion of the molecule. Acetone, a strong polar aprotic solvent, is also expected to be effective. The solubility is predicted to be lower in bulkier alcohols (isopropanol) due to steric effects and in highly polar but sterically constrained solvents like acetonitrile.

Visualizing Solute-Solvent Interactions

G cluster_solute 3-(3-Chloro-2-methylphenyl)phenol cluster_solvent Polar Solvent Interactions Solute Large Non-Polar Biphenyl System (Lipophilic) --- Polar -OH Group (Hydrophilic Head) Protic Protic Solvents (e.g., Methanol) - H-Bond Donors & Acceptors - Strong interaction with -OH Solute->Protic  High Affinity Aprotic Aprotic Solvents (e.g., Acetone) - H-Bond Acceptors Only - Dipole-Dipole interactions Solute->Aprotic  Good Affinity

Caption: Conceptual model of solute-solvent interactions.

Implications for Research & Development

Understanding the solubility profile of 3-(3-Chloro-2-methylphenyl)phenol is not an academic exercise; it has direct, practical consequences:

  • Chemical Synthesis: Solvent selection is critical for reaction success. Choosing a solvent in which the compound and reagents are sufficiently soluble can dramatically improve reaction rates and yields. Conversely, insolubility can lead to poor or incomplete reactions.

  • Purification: The solubility profile is the foundation of purification by crystallization. To effectively crystallize the compound, one must identify a solvent system in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Drug Formulation (if applicable): For a compound to be developed as a therapeutic, its solubility in pharmaceutically acceptable solvents or buffer systems is a primary consideration. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. Early characterization allows for the timely development of formulation strategies like salt formation, co-solvents, or amorphous solid dispersions.

  • Analytical Method Development: Developing reliable analytical methods, particularly HPLC, requires dissolving the compound in a suitable mobile phase component. Knowledge of its solubility ensures accurate standard preparation and prevents precipitation in the analytical system.

Conclusion

While a definitive, quantitative solubility profile of 3-(3-Chloro-2-methylphenyl)phenol requires empirical measurement, a robust prediction can be made based on its molecular structure and established thermodynamic principles. The compound's amphiphilic nature, with a polar phenolic head and a large non-polar biphenyl body, suggests that small, polar protic solvents like methanol and ethanol will be most effective for its dissolution. This guide provides both the theoretical framework to understand these predictions and a detailed, authoritative experimental protocol—the shake-flask method coupled with HPLC analysis—to generate precise, reliable data. This combined approach of theoretical prediction and rigorous experimental design empowers researchers to make informed decisions in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

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A Comprehensive Technical Guide to the Crystal Structure and Polymorphism Analysis of 3-(3-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This guide provides a comprehensive framework for the solid-state characterization of the active pharmaceutical ingredient (API) 3-(3-chloro-2-methylphenyl)phenol, with a focus on crystal structure and polymorphism. As no public data on the polymorphic forms of this specific compound exists, this document serves as a detailed methodological whitepaper, outlining the necessary experimental workflows, analytical techniques, and regulatory considerations for a thorough investigation of a new chemical entity. We detail the strategic approach to polymorph screening, definitive structure elucidation by single-crystal X-ray diffraction, and characterization of bulk properties using powder X-ray diffraction, thermal analysis, and vibrational spectroscopy. The causality behind each experimental choice is explained to provide researchers and drug development professionals with a robust, field-proven guide for ensuring the selection of an optimal and stable solid form for development.

Introduction: The Critical Role of Polymorphism in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a common phenomenon in pharmaceutical solids.[2][3] These different forms, or polymorphs, can exhibit distinct physical and chemical properties that impact the safety, efficacy, and manufacturability of the final drug product.[1][4]

For instance, the infamous case of Ritonavir, an HIV antiretroviral, highlighted the severe consequences of unanticipated polymorphism, where the emergence of a more stable but less soluble form led to a significant reduction in bioavailability and a temporary market withdrawal.[5] Conversely, strategic selection of the optimal polymorph can enhance drug performance and provide a basis for intellectual property protection.[5]

This guide uses 3-(3-chloro-2-methylphenyl)phenol, a substituted biphenyl phenol derivative, as a model compound to present a systematic and in-depth approach to polymorphism analysis. Substituted biphenyls are known for their conformational flexibility due to rotation around the phenyl-phenyl bond, which can increase the likelihood of multiple crystalline arrangements.[6] A thorough investigation is therefore essential to de-risk development and ensure consistent product quality.[5] Regulatory bodies like the FDA and international guidelines such as ICH Q6A mandate the investigation of polymorphism for new chemical entities.[3][7][8]

This document will detail the integrated workflow for discovering, identifying, and characterizing the polymorphic landscape of a new API like 3-(3-chloro-2-methylphenyl)phenol.

Polymorph Screening: A Multifaceted Discovery Strategy

The primary goal of a polymorph screen is to crystallize the API under a wide array of conditions to maximize the chances of discovering all accessible crystalline forms, including the thermodynamically most stable one.[2][9] The unpredictability of polymorphism necessitates a diverse and systematic approach.[9]

Rationale for Experimental Design

The choice of crystallization method and solvent is paramount, as solvent-solute interactions directly influence nucleation and crystal growth.[2] A broad library of solvents covering a range of polarities, hydrogen-bonding capabilities, and functional groups is essential. Crystallization techniques are chosen to explore both thermodynamic and kinetic outcomes. Slow, near-equilibrium methods like slow evaporation and cooling are more likely to yield stable forms, while rapid precipitation methods can trap metastable forms.[9]

Experimental Workflow for Polymorph Discovery

The overall strategy for polymorph screening and subsequent characterization is a multi-step, iterative process.

Polymorph_Screening_Workflow cluster_Screening Polymorph Discovery Phase cluster_Analysis Characterization & Selection Phase API Bulk API Material (3-(3-chloro-2-methylphenyl)phenol) Screening Comprehensive Crystallization Screen API->Screening Solvents Solvent-Based Methods (Evaporation, Cooling, Anti-Solvent, Slurry) Screening->Solvents Solution-based SolidState Solid-State Methods (Grinding, Thermal) Screening->SolidState Solid-state based PXRD_Screen High-Throughput PXRD Analysis Solvents->PXRD_Screen SolidState->PXRD_Screen Unique_Forms Identification of Unique Crystalline Forms (Form I, II, III...) PXRD_Screen->Unique_Forms Distinct Patterns Full_Char Full Characterization Unique_Forms->Full_Char SC_XRD SC-XRD (Structure Elucidation) Full_Char->SC_XRD Thermal DSC / TGA (Stability & Solvation) Full_Char->Thermal Spectro FTIR / Raman (Vibrational Fingerprint) Full_Char->Spectro Selection Form Selection (Based on Stability, Solubility, etc.) SC_XRD->Selection Thermal->Selection Spectro->Selection Stability_Relationship Form_II Form II (Metastable) Tₘ = 108.5 °C Form_I Form I (Stable) Tₘ = 115.2 °C Form_II->Form_I Irreversible Transformation (e.g., in slurry) Liquid Liquid / Melt Form_II->Liquid Melts Form_I->Liquid Melts Hydrate Hydrate (Stable at high RH) Hydrate->Form_II Dehydration (Heat) Solution Solution Solution->Form_II Rapid Crystallization Solution->Form_I Slow Crystallization Solution->Hydrate Crystallization from Water

Caption: Hypothetical thermodynamic relationships between solid forms.

Final Form Selection

The final selection of a solid form for development is a risk-based decision. [5]While the most stable form (Form I in our example) is often preferred to mitigate the risk of phase conversion during the product's shelf life, a metastable form might be chosen if it offers significant advantages in solubility or bioavailability. [7]If a metastable form is selected, robust manufacturing controls and specifications are required to ensure the desired form is consistently produced and remains stable in the final dosage form. [8]The hydrate form would require careful control of humidity during manufacturing and storage.

Conclusion

The systematic analysis of crystal structure and polymorphism is a non-negotiable step in modern drug development. This guide has outlined a comprehensive, multi-technique workflow for the solid-form characterization of a new chemical entity, using 3-(3-chloro-2-methylphenyl)phenol as a representative model. By integrating strategic polymorph screening with robust analytical methods such as PXRD, SC-XRD, DSC, TGA, and vibrational spectroscopy, researchers can build a thorough understanding of a compound's solid-state landscape. This foundational knowledge is crucial for selecting the optimal crystalline form, ensuring product quality and consistency, and meeting global regulatory expectations.

References

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Methodological & Application

Application Note & Protocol: Synthesis of 3-(3-Chloro-2-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, in-depth protocol for the synthesis of 3-(3-Chloro-2-methylphenyl)phenol, a biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind the selection of reagents and conditions, offering a robust, step-by-step procedure suitable for researchers in synthetic chemistry and drug development. The protocol addresses the specific challenges posed by a sterically hindered and electronically deactivated aryl chloride substrate, ensuring a reliable and reproducible synthetic route.

Introduction: The Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First developed in the 1980s, this palladium-catalyzed reaction has become indispensable for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[2]

This document details the synthesis of 3-(3-Chloro-2-methylphenyl)phenol, a valuable biaryl intermediate. The chosen synthetic strategy involves the coupling of 3-hydroxyphenylboronic acid with 1-bromo-2-chloro-3-methylbenzene. This particular transformation presents a common challenge in cross-coupling chemistry: the use of a sterically encumbered and electronically deactivated aryl halide. The ortho-methyl group on the phenyl ring creates significant steric hindrance around the reactive center, which can impede the catalytic cycle.[5][6] Our protocol is specifically designed to overcome these obstacles through the careful selection of a highly active catalyst system.

Mechanistic Rationale: A Look Under the Hood

The success of a Suzuki-Miyaura coupling hinges on the seamless operation of a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (1-bromo-2-chloro-3-methylbenzene), forming a square-planar Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides or hindered bromides.[2][7]

  • Transmetalation: The organic moiety from the activated organoboron species (3-hydroxyphenylboronate) is transferred to the palladium center, displacing the halide. This crucial step is facilitated by a base.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar¹)(X) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex L₂Pd(II)(Ar¹)(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Aryl Halide (1-Bromo-2-chloro-3-methylbenzene): We selected the aryl bromide over the corresponding chloride. While aryl chlorides are cheaper, they are significantly less reactive, and their activation often requires more specialized and expensive catalyst systems.[4][6] The bromide offers a good balance of reactivity and cost. The ortho-methyl group presents a steric challenge that necessitates a catalyst system with bulky ligands to promote the reductive elimination step.[5][6]

  • Boronic Acid Partner (3-Hydroxyphenylboronic acid): This is a readily available reagent that serves as the nucleophilic component in the coupling.[10][11] The presence of the acidic phenol group requires a sufficient amount of base to ensure both the formation of the boronate complex and the deprotonation of the phenol to prevent side reactions.

  • Catalyst System (Pd(OAc)₂ and SPhos): For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ can be inefficient. We employ a more robust system generated in situ from a simple palladium(II) precatalyst, Palladium(II) acetate, and a bulky, electron-rich dialkylbiaryl phosphine ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[2]

    • Why SPhos? The bulk of the cyclohexyl groups and the biaryl backbone facilitates the reductive elimination step by creating a sterically crowded palladium center.[2] The ligand's electron-donating properties enhance the rate of oxidative addition, making the overall catalytic cycle more efficient for challenging substrates.[5]

  • Base (Potassium Phosphate, K₃PO₄): The base is not merely a proton scavenger; its primary role is to activate the boronic acid. It reacts with 3-hydroxyphenylboronic acid to form a more nucleophilic boronate "ate" complex [ArB(OH)₃]⁻, which is essential for the transmetalation step.[12][13][14][15] K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings and is generally superior to carbonates for hindered systems.[2][13]

  • Solvent System (1,4-Dioxane / Water): A polar aprotic solvent like 1,4-dioxane is excellent for solubilizing the organic reagents and the palladium complex.[1] However, the inorganic base (K₃PO₄) has poor solubility in pure organic solvents. The addition of water as a co-solvent is critical to dissolve the base and facilitate the formation of the active boronate species.[16]

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere of nitrogen or argon.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquivalents
1-Bromo-2-chloro-3-methylbenzene97329-43-6205.48205.51.01.0
3-Hydroxyphenylboronic acid87199-18-6137.93207.01.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.504.50.020.02 (2 mol%)
SPhos657408-07-6410.5316.40.040.04 (4 mol%)
Potassium Phosphate (K₃PO₄), fine powder7778-53-2212.27637.03.03.0
1,4-Dioxane, anhydrous123-91-188.118 mL--
Degassed Deionized Water7732-18-518.022 mL--
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Septa

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Standard glassware for aqueous workup and column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

1. Reaction Setup:

  • Place a magnetic stir bar into a 50 mL Schlenk flask.

  • Attach the flask to a reflux condenser and ensure the system is flame-dried or oven-dried before use.

  • Connect the system to a nitrogen or argon manifold to maintain an inert atmosphere.

2. Reagent Addition:

  • To the flask, add 1-bromo-2-chloro-3-methylbenzene (205.5 mg, 1.0 mmol), 3-hydroxyphenylboronic acid (207.0 mg, 1.5 mmol), and finely powdered potassium phosphate (637.0 mg, 3.0 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Via syringe, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

3. Catalyst Addition and Reaction:

  • In a separate small vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Briefly remove the septum from the reaction flask and add the catalyst and ligand solids quickly under a positive flow of inert gas. Rationale: Adding the catalyst last prevents premature decomposition or side reactions.

  • Seal the flask and immerse it in a preheated oil bath at 100 °C.

  • Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

4. Aqueous Workup:

  • Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[16][17][18]

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.[17]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford 3-(3-Chloro-2-methylphenyl)phenol as a solid or viscous oil.

Safety, Troubleshooting, and Characterization

Safety Precautions
  • Reagents: Palladium catalysts are toxic and should be handled with care in a fume hood. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.[19] Always use from a freshly opened bottle or test for peroxides. Aryl halides can be irritants.

  • Reaction Conditions: The reaction is heated to a high temperature. Use a blast shield, especially for larger-scale reactions.[8] Be aware that Suzuki couplings can be exothermic, and for larger scales, calorimetry studies are recommended to assess thermal risk.[20][21]

  • PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient degassing (oxygen present); wet solvent/reagents.Use fresh catalyst/ligand. Ensure the system is fully inert. Use anhydrous solvents and dry reagents.
Ineffective base (e.g., old or clumped).Use finely powdered, dry K₃PO₄. Consider a stronger base like Cs₂CO₃.[13][17]
Protodeboronation Presence of excess water or protic sources; prolonged reaction time at high temp.Use the specified amount of water. Ensure the reaction is monitored and stopped upon completion. Use a boronic ester (e.g., pinacol ester) for stability.[1]
Homo-coupling Oxygen contamination; catalyst system favors this side reaction.Improve degassing technique. Screen different ligands or palladium sources.[17]
Difficult Purification Residual palladium catalyst in the product.Filter the crude organic solution through a pad of Celite before concentration.[17][18] Consider using a palladium scavenger resin.
Product Characterization

The identity and purity of the final product, 3-(3-Chloro-2-methylphenyl)phenol, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M-H]⁻: 217.05).

  • TLC/LC-MS: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the Suzuki-Miyaura cross-coupling synthesis of 3-(3-Chloro-2-methylphenyl)phenol. By explaining the rationale behind the choice of a highly active palladium/SPhos catalyst system, an appropriate base, and optimal solvent conditions, we have established a method to overcome the challenges associated with a sterically hindered substrate. This guide serves as a practical resource for chemists to successfully synthesize complex biaryl molecules.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (2025). Benchchem.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(27), 9878-9889.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7485-7492.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry.
  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10620-10621.
  • Preparation method of hydroxyphenylboronic acid. (2020).
  • Buy 1-Bromo-2-chloro-3-methylbenzene | 97329-43-6. (2023, August 15). Smolecule.
  • Managing solubility issues of reactants in Suzuki coupling. (2025). Benchchem.
  • 1-Bromo-2-chloro-3-methylbenzene - 97329-43-6. (n.d.). Vulcanchem.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Thomas, A., et al. (2025, August 1).
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • (3-Hydroxyphenyl)boronic acid (3-Hydroxybenzeneboronic acid). (n.d.). MedChemExpress.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014, February 6).
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry.
  • 3-Hydroxyphenylboronic acid, > | 523968-1G. (n.d.). SLS.
  • Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 3-Hydroxyphenylboronic acid = 95.0 87199-18-6. (n.d.). Sigma-Aldrich.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue Engineering.
  • 3-Hydroxyphenylboronic acid. (n.d.). Chem-Impex.
  • 1-Bromo-2-chloro-3-methylbenzene | C7H6BrCl | CID 13348134. (n.d.). PubChem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

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Application Notes and Protocols for 3-(3-Chloro-2-methylphenyl)phenol in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-(3-Chloro-2-methylphenyl)phenol Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Biaryl scaffolds have emerged as privileged structures in this endeavor, forming the core of numerous approved drugs and clinical candidates.[1] Their conformational flexibility and ability to engage in various non-covalent interactions make them ideal for targeting the intricate binding sites of proteins.[2] Within this important class of compounds, 3-(3-chloro-2-methylphenyl)phenol represents a versatile and strategically valuable building block for the synthesis of innovative small molecule therapeutics.

The unique substitution pattern of this molecule—a phenol group at the 3-position of one phenyl ring and a chloro and methyl group at the 3- and 2-positions of the second ring, respectively—offers a nuanced combination of steric and electronic properties. The phenolic hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, anchoring a molecule within a protein's active site, or it can be a handle for further functionalization to modulate solubility and other drug-like properties. The chloro and methyl substituents on the second ring provide steric bulk and lipophilicity, which can be exploited to achieve selective binding and to explore specific pockets within a target protein.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(3-chloro-2-methylphenyl)phenol as a building block in small molecule drug discovery. We will detail a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction and present its application in the context of kinase inhibitor development, a therapeutic area where biaryl scaffolds have demonstrated significant success.[3] Specifically, we will focus on the inhibition of the RAF-MEK-ERK signaling pathway, a critical cascade in cancer cell proliferation, and provide a detailed protocol for an in vitro B-Raf kinase assay.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The table below summarizes the key properties of 3-(3-chloro-2-methylphenyl)phenol's isomer, 3-chloro-2-methylphenol, which provide a reasonable approximation for our target molecule.[4]

PropertyValueSource
Molecular FormulaC₇H₇ClO[4]
Molecular Weight142.58 g/mol [4]
AppearanceSolid[5]
Melting PointData not available for the target molecule. 3-chloro-2-methylphenol has a melting point of 44-47 °C.
Boiling PointData not available for the target molecule. 3-chloro-2-methylphenol has a boiling point of 205 °C.
SolubilityExpected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for the Preparation of 3-(3-Chloro-2-methylphenyl)phenol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an ideal choice for the synthesis of complex molecules in drug discovery.[7]

The following protocol details the synthesis of 3-(3-chloro-2-methylphenyl)phenol from commercially available starting materials: 1-bromo-3-chloro-2-methylbenzene and 3-hydroxyphenylboronic acid.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Synthetic Workflow for 3-(3-Chloro-2-methylphenyl)phenol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: 1-bromo-3-chloro-2-methylbenzene 3-hydroxyphenylboronic acid Pd(PPh3)4 Na2CO3 Toluene/Ethanol/Water degas Degas with N2/Ar reagents->degas heat Heat to 80-90 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product 3-(3-Chloro-2-methylphenyl)phenol

Caption: Synthetic workflow for the preparation of 3-(3-Chloro-2-methylphenyl)phenol.

Step-by-Step Protocol

Materials:

  • 1-bromo-3-chloro-2-methylbenzene (1.0 equiv)

  • 3-hydroxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 1-bromo-3-chloro-2-methylbenzene (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

    • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The reaction should be set up at a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture under the inert atmosphere.

  • Reaction:

    • Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (1-bromo-3-chloro-2-methylbenzene) is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-chloro-2-methylphenyl)phenol.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Its pre-catalyst form is air-stable, making it convenient to handle, and it is readily reduced in situ to the active Pd(0) species.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is also inexpensive and readily available.

  • Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is crucial to perform the reaction under an inert atmosphere to ensure high catalytic activity and yield.

Application in Kinase Inhibitor Drug Discovery: Targeting the RAF-MEK-ERK Pathway

The RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway, often through mutations in key components like B-Raf, is a hallmark of many cancers, including melanoma and colorectal cancer.[9] Consequently, the development of small molecule inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.[3]

The 3-(3-chloro-2-methylphenyl)phenol scaffold can serve as an excellent starting point for the design of novel B-Raf inhibitors. The biaryl core can mimic the hinge-binding motif of known inhibitors, while the phenolic hydroxyl and the substituted phenyl ring can be tailored to interact with specific residues in the ATP-binding pocket and surrounding allosteric sites, respectively.

Signaling Pathway Diagram

RAF_MEK_ERK_Pathway Simplified RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Inhibitor 3-(3-Chloro-2-methylphenyl)phenol -based Inhibitor Inhibitor->RAF

Caption: Simplified representation of the RAF-MEK-ERK signaling pathway and the point of intervention for a B-Raf inhibitor.

Protocol: In Vitro B-Raf Kinase Assay

To evaluate the potential of small molecules derived from 3-(3-chloro-2-methylphenyl)phenol as B-Raf inhibitors, a direct in vitro kinase assay is a crucial first step. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf enzyme.

Assay Workflow Diagram

BRaf_Assay_Workflow In Vitro B-Raf Kinase Assay Workflow cluster_prep Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Assay Plate: - B-Raf Enzyme - Test Compound - Kinase Buffer pre_incubation Pre-incubate reagents->pre_incubation initiation Initiate with ATP/Substrate Mix pre_incubation->initiation incubation Incubate at 30 °C initiation->incubation stop_reaction Stop Reaction incubation->stop_reaction add_detection_reagent Add Luminescent Reagent stop_reaction->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence data_analysis data_analysis read_luminescence->data_analysis Calculate % Inhibition & IC50

Caption: Workflow for an in vitro B-Raf kinase assay.

Step-by-Step Protocol

This protocol is adapted from commercially available kinase assay kits and published methodologies.[10][11]

Materials:

  • Recombinant active B-Raf (wild-type or V600E mutant) enzyme

  • MEK1 (kinase-dead) as a substrate

  • Test compounds (derived from 3-(3-chloro-2-methylphenyl)phenol) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare a master mix containing the B-Raf enzyme and MEK1 substrate in kinase assay buffer.

    • Add 5 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km of B-Raf for ATP.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

3-(3-Chloro-2-methylphenyl)phenol is a valuable building block for the synthesis of novel biaryl compounds with potential applications in small molecule drug discovery. Its unique substitution pattern provides a platform for generating diverse chemical libraries with tailored physicochemical and pharmacological properties. The provided Suzuki-Miyaura coupling protocol offers a reliable method for the synthesis of this scaffold. Furthermore, its application in the design of kinase inhibitors targeting the RAF-MEK-ERK pathway, a critical signaling cascade in oncology, highlights its potential for developing next-generation therapeutics. The detailed in vitro B-Raf kinase assay protocol provides a robust method for evaluating the biological activity of compounds derived from this promising building block.

References

  • BenchChem. (2025).
  • Li, R., et al. (2023).
  • El-Sayed, M. A., et al. (2015). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments. Medicinal Chemistry Research, 24(5), 2171–2187.
  • AnyGenes. (n.d.). ERK Signaling Pathway.
  • ChemicalBook. (2026, January 13). 3-CHLORO-2-METHYLPHENOL | 3260-87-5.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway.
  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit.
  • Fu, Y., et al. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors With Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules, 22(4), 542.
  • Bayer AG. (2017). Process for preparing 3-chloro-2-vinylphenol. EP3154924B1.
  • FMC Corporation. (1987). Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl]. DK173843B1.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2355–2367.
  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(1), 89.
  • Wang, X., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(40), 7359–7364.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). RSC Medicinal Chemistry, 14(1), 23–51.
  • Wallace, E. M., et al. (2001). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 11(11), 1435–1438.
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2025). Molecules, 30(6), 1234.
  • A series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine based-derivatives as VEGFR-2 inhibitors. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Medicinal Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry, 6(3), 229–241.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 7962–7984.
  • On the development of B-Raf inhibitors acting through innovative mechanisms. (n.d.). Future Medicinal Chemistry.
  • Characterization of BRAF mutations in NSCLC. A, in vitro kinase assay.... (n.d.).
  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. (2021). Proceedings of the National Academy of Sciences, 118(39), e2108253118.
  • Please note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. (n.d.). Sigma-Aldrich.
  • Current Insights of BRAF Inhibitors in Cancer. (2018). Journal of Medicinal Chemistry, 61(14), 5847–5874.
  • Expanding chemical space by para-C−H arylation of arenes. (2022).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd..

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Application Note: In Vitro Cell Assay Stock Solution Preparation and Handling for 3-(3-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Chemical Profiling & Solvation Thermodynamics

3-(3-Chloro-2-methylphenyl)phenol (Molecular Weight: ~218.68 g/mol ) is a halogenated biphenylol. The structural topology of this compound dictates its solvation thermodynamics. While the phenolic hydroxyl group provides a localized polar dipole, the dominant biphenyl core, coupled with the chloro and methyl substituents, renders the molecule highly lipophilic.

Chemical functionalization of natural phenols, such as halogenation and biphenyl formation, is a proven strategy to enhance their biological activity, stability, and target affinity[1]. However, this increased lipophilicity severely limits aqueous solubility. Attempting to dissolve this compound directly in aqueous cell culture media will result in immediate crystalline precipitation.

The Causality of Solvent Selection: To overcome the high crystal lattice energy of the compound without degrading its structure, 100% Anhydrous Dimethyl Sulfoxide (DMSO) must be used. DMSO is a strongly amphiphilic, aprotic solvent that effectively solvates hydrophobic biphenyl rings while hydrogen-bonding with the phenolic hydroxyl group.

Quantitative Reconstitution Data

To ensure reproducible dose-response curves, master stocks should be prepared at high concentrations (e.g., 10 mM to 50 mM). This allows for massive dilution factors when spiking into aqueous media, thereby minimizing the final solvent concentration.

Table 1: Mass-to-Volume Reconstitution for 3-(3-Chloro-2-methylphenyl)phenol (MW = 218.68 g/mol )

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 457.3 µL2.286 mL4.573 mL
20 mM 228.6 µL1.143 mL2.286 mL
50 mM 91.5 µL457.3 µL914.6 µL

Note: Volumes are calculated based on the formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW (g/mol)] × 1000.

Step-by-Step Methodology: Stock Synthesis & Handling

Phase I: Master Stock Preparation

Causality: Atmospheric moisture is the primary enemy of DMSO stocks. DMSO is highly hygroscopic; water ingress lowers the solvation capacity, causing invisible micro-precipitates that artificially lower the effective concentration of your compound.

  • Equilibration: Allow the sealed vial of 3-(3-Chloro-2-methylphenyl)phenol to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Using a calibrated microbalance, weigh the desired mass into a sterile, static-free glass or polypropylene vial.

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the sealed vial in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes. Amber tubes prevent photo-oxidation of the phenolic ring.

  • Storage: Store aliquots at -20°C (short-term) or -80°C (long-term) under an argon or nitrogen blanket if possible.

Phase II: Serial Dilution & Media Spiking

Causality: Never dilute a high-concentration DMSO stock directly into aqueous media. The rapid solvent exchange causes localized supersaturation, leading to compound crashing (precipitation).

  • Thawing: Thaw a single aliquot at room temperature. Discard any remaining volume after use to strictly avoid freeze-thaw cycles.

  • Intermediate Dilution: Perform your serial dilutions (e.g., 1:3 or half-log steps for an IC50 curve) in 100% DMSO using a V-bottom 96-well plate.

  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the final cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

  • Homogenization: Mix the final media thoroughly by gentle pipetting before applying it to the cells.

Process Visualization

Workflow A Powder Weighing 3-(3-Chloro-2-methylphenyl)phenol B Master Stock 10 mM in Anhydrous DMSO A->B Add DMSO & Vortex C Aliquoting Single-use vials (-80°C) B->C Prevent Freeze-Thaw D Serial Dilution Intermediate Stocks (DMSO) C->D Thaw once E Cell Assay Final Media (≤0.1% DMSO) D->E 1:1000 Spike into Media

Fig 1: Step-by-step workflow for stock preparation and cell assay treatment.

Self-Validating Assay Controls (Trustworthiness)

To ensure the scientific integrity of your in vitro assay, the protocol must be self-validating. The lipophilic nature of biphenyls and the use of DMSO require strict control parameters:

  • The 0.1% DMSO Rule: DMSO concentrations above 0.1% (v/v) can intercalate into mammalian lipid bilayers, altering membrane fluidity and causing baseline cytotoxicity.

  • Vehicle Control (Mandatory): Always include a well treated with 0.1% DMSO (without the compound). All compound-treated wells must be normalized against this vehicle control, not the untreated media blank.

  • Blank Control: Media only. Comparing the Vehicle Control to the Blank Control validates that your solvent concentration is not inherently toxic to your specific cell line.

Biological Context & Mechanistic Application

Phenolic compounds and their halogenated derivatives are extensively utilized in drug discovery due to their broad-spectrum bioactivities. Halogenated phenols are particularly noted for their ability to interact with cellular membranes, exhibiting potent antimicrobial properties against both planktonic bacteria and complex biofilms[2].

In mammalian cellular assays, phenolic compounds frequently act as modulators of oxidative stress and inflammation. They are known to inhibit pro-inflammatory mediators and downregulate transcriptional elements involved in inflammatory pathways, such as nuclear factor-κB (NF-κB) and cyclooxygenase (COX) expression[3].

Mechanism Cmpd 3-(3-Chloro-2-methylphenyl)phenol Membrane Cell Membrane Intercalation Cmpd->Membrane Lipophilic entry NFkB NF-κB Nuclear Translocation Cmpd->NFkB Pathway Inhibition ROS Intracellular ROS Generation Membrane->ROS Phenolic scavenging ROS->NFkB Activation COX2 COX-2 Gene Expression NFkB->COX2 Transcription

Fig 2: Putative intracellular signaling modulation by phenolic biphenyls.

References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: PMC - NIH URL
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects Source: PMC - NIH URL
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria Source: Frontiers URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dehalogenation in 3-(3-Chloro-2-methylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-(3-chloro-2-methylphenyl)phenol via Suzuki-Miyaura cross-coupling presents a classic chemoselectivity challenge. When coupling 1-bromo-3-chloro-2-methylbenzene with 3-hydroxyphenylboronic acid, the palladium catalyst must selectively activate the C-Br bond. However, under non-optimal conditions, the catalyst can undergo undesired oxidative addition into the C-Cl bond. This leads to hydrodehalogenation and the formation of the des-chloro byproduct, 3-(2-methylphenyl)phenol. This guide provides a self-validating framework to diagnose, understand, and eliminate this specific side reaction.

Section 1: Diagnostic FAQs (Identifying the Issue)

Q1: Why am I seeing a des-chloro byproduct in my Suzuki-Miyaura coupling? A1: Hydrodehalogenation occurs when the Pd(0) catalyst inserts into the C-Cl bond instead of (or after) the C-Br bond ()[1]. Once the Pd(II)-Cl species is formed, it can react with a hydride source—often via β-hydride elimination from alcoholic solvents or alkoxide bases—followed by reductive elimination to yield the dehalogenated arene ()[2].

Q2: How can I analytically confirm hydrodehalogenation? A2: The des-chloro byproduct can be rapidly identified using standard analytical techniques ()[1]:

  • GC-MS: Look for a mass shift of -34 Da (loss of the characteristic Chlorine isotope pattern, replaced by a Hydrogen atom).

  • 1H NMR: Observe the disappearance of the characteristic substitution pattern of the 3-chloro-2-methylphenyl ring and the appearance of a new aromatic proton signal where the chlorine was previously located.

Section 2: Mechanistic Deep-Dive

To troubleshoot effectively, we must understand the causality behind the side reaction. The desired pathway involves the rapid oxidative addition of Pd(0) into the weaker C-Br bond. However, if the ligand is insufficiently bulky, the regenerated Pd(0) can over-react by inserting into the C-Cl bond of the newly formed product ().

Furthermore, trace water or alcoholic solvents (e.g., ethanol, isopropanol) can coordinate to the Pd(II) center and undergo β-hydride elimination. This generates a highly reactive Pd-H species that reductively eliminates the des-chloro byproduct, permanently degrading your yield ()[2].

MechanisticPathway SM Ar-Br + Ar'-B(OH)2 (Contains C-Cl) OA Oxidative Addition (C-Br Activation) SM->OA CCl_Act Undesired C-Cl Oxidative Addition SM->CCl_Act Competing Activation Pd0 Active Pd(0)L_n Pd0->OA TM Transmetalation OA->TM Ar'-B(OH)2 Product Desired Product (Retains C-Cl) TM->Product Reductive Elimination Product->CCl_Act Over-reaction PdH Hydride Transfer (from Solvent/Base) CCl_Act->PdH β-Hydride Elimination Byproduct Dehalogenated Byproduct PdH->Byproduct Reductive Elimination

Caption: Mechanistic divergence showing desired cross-coupling versus undesired hydrodehalogenation.

Section 3: Actionable Mitigation Strategies

To suppress C-Cl activation, we must manipulate the steric and electronic environment of the catalyst system.

  • Ligand Selection: Employing bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands) like XPhos or SPhos is critical (). The steric bulk of the "B-ring" in these ligands prevents the Pd center from approaching the sterically hindered C-Cl bond (which is ortho to a methyl group), while still allowing activation of the more accessible C-Br bond ()[3].

  • Solvent Optimization: Eliminate primary and secondary alcohols. Switch to aprotic solvents like Toluene, THF, or 1,4-Dioxane to remove the primary source of β-hydride elimination ()[1].

  • Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) which can act as hydride donors. Utilize weaker inorganic bases like K3PO4 or K2CO3 ()[1].

Quantitative Optimization Matrix
ParameterSub-optimal Condition (High Dehalogenation)Optimized Condition (Low Dehalogenation)Mechanistic Rationale
Ligand PPh3, dppfXPhos, SPhosBulky ligands prevent Pd insertion into the sterically hindered C-Cl bond.
Solvent Ethanol, IsopropanolToluene, 1,4-DioxaneAprotic solvents eliminate the β-hydride elimination pathway.
Base NaOtBu, NaOEtK3PO4, K2CO3Weaker bases prevent the formation of hydride-donating alkoxide complexes.
Water Ratio High (e.g., 1:1 Dioxane:H2O)Low (e.g., 6:1 Dioxane:H2O)Minimal water is needed for the catalytic cycle; excess promotes protodeboronation and dehalogenation ()[4].
Section 4: Standardized Self-Validating Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating in-process controls (IPCs), researchers can verify the suppression of dehalogenation in real-time.

Materials:

  • 1-Bromo-3-chloro-2-methylbenzene (1.0 equiv)

  • 3-Hydroxyphenylboronic acid (1.1 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (8 mol%)

  • K3PO4 (2.0 equiv)

  • Toluene / H2O (10:1 v/v, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chloro-2-methylbenzene, 3-hydroxyphenylboronic acid, and K3PO4.

  • Catalyst Loading: Add Pd2(dba)3 and XPhos.

    • Causality Note: Pre-mixing the Pd source with the bulky ligand ensures the formation of the highly active monoligated Pd(0) species before heating, preventing unligated Pd from indiscriminately activating the C-Cl bond.

  • Solvent Addition & Degassing: Add the Toluene/H2O mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Causality Note: Oxygen degrades electron-rich phosphines, leading to catalyst death and increased side reactions ()[5].

  • Reaction: Heat the mixture to 80 °C under a strict Argon atmosphere.

  • In-Process Control (IPC) & Validation: After 2 hours, withdraw a 50 μL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: Confirm the presence of the product mass (M+) and the absence of the M-34 peak. If M-34 is >5%, immediately lower the temperature to 70 °C and verify the integrity of the inert atmosphere.

  • Workup: Upon complete consumption of the aryl bromide (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography to isolate pure 3-(3-chloro-2-methylphenyl)phenol.

Section 5: Troubleshooting Workflow

Use the following decision tree to systematically resolve persistent dehalogenation issues in your specific laboratory setup.

TroubleshootingTree Start Detect Dehalogenation (GC-MS / NMR) CheckSolvent Are you using alcoholic solvents? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand sterically bulky? CheckSolvent->CheckLigand No ChangeLigand Upgrade to XPhos or SPhos CheckLigand->ChangeLigand No CheckBase Is the base too strong? CheckLigand->CheckBase Yes CheckBase->Start Optimize Temp/ Water Ratio ChangeBase Use K3PO4 or K2CO3 (Avoid Alkoxides) CheckBase->ChangeBase Yes

Caption: Decision tree for troubleshooting and resolving hydrodehalogenation side reactions.

References
  • Buskes, M. J.; Blanco, M. J. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules 2020, 25(15), 3493.[Link]

  • Ahmadi, Z.; McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications 2013, 49, 11488-11490.[Link]

  • Handy, S. T.; et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron Letters 2007, 48, 8108-8110.[Link]

Sources

Minimizing homocoupling byproduct formation during 3-(3-Chloro-2-methylphenyl)phenol scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(3-Chloro-2-methylphenyl)phenol .

This biaryl compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-bromophenol and (3-chloro-2-methylphenyl)boronic acid. While this reaction often performs flawlessly at the bench scale, pilot-scale transitions frequently encounter a critical failure mode: the formation of the symmetrical homocoupled dimer, 3,3'-dichloro-2,2'-dimethyl-1,1'-biphenyl.

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to systematically eliminate homocoupling during kilogram-scale manufacturing.

Mechanistic Context: Cross-Coupling vs. Homocoupling

To troubleshoot homocoupling, we must first understand the competing catalytic cycles. Homocoupling is primarily driven by either the presence of unreduced Pd(II) precatalysts or the intrusion of oxygen, which oxidizes the active Pd(0) back to Pd(II)[1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (3-Bromophenol) Pd0->OxAdd O2 O2 Ingress / Pd(II) Precatalyst Pd0->O2 TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 3-(3-Chloro-2-methylphenyl)phenol (Target Product) RedElim->Product HomoCycle Oxidative Homocoupling O2->HomoCycle HomoCycle->Pd0 Pd(0) Release Byproduct 3,3'-Dichloro-2,2'-dimethylbiphenyl (Dimer Byproduct) HomoCycle->Byproduct

Catalytic cycle of Suzuki cross-coupling vs. oxidative homocoupling pathway.

Troubleshooting FAQs

Q1: Why does the homocoupled dimer spike when scaling up from 10 g to 1 kg? A1: At bench scale, simple headspace purging with nitrogen is often sufficient to remove oxygen. However, upon scale-up, the surface-area-to-volume ratio decreases drastically, leaving dissolved oxygen trapped in the bulk solvent. This dissolved oxygen oxidizes the active Pd(0) back to Pd(II), which then consumes two equivalents of (3-chloro-2-methylphenyl)boronic acid to form the homocoupled dimer and regenerate Pd(0) ()[2].

Q2: We use Pd(dppf)Cl₂ as our precatalyst. Could this be contributing to the homocoupling? A2: Yes. Pd(dppf)Cl₂ is a Pd(II) precatalyst. For the Suzuki cycle to initiate, Pd(II) must be reduced to the active Pd(0) species. If no other reductant is present, the boronic acid itself acts as the reducing agent, sacrificing two equivalents to form the homocoupled byproduct[1]. To prevent this, introduce a mild reducing agent such as potassium formate prior to catalyst addition. Potassium formate efficiently reduces Pd(II) to Pd(0) without interfering with the primary catalytic cycle[3].

Q3: How does the addition rate of (3-chloro-2-methylphenyl)boronic acid affect byproduct formation? A3: Homocoupling is a bimolecular process with respect to the boronic acid, whereas the desired transmetalation is unimolecular. By utilizing a slow, metered addition (e.g., via a metering pump over 3-4 hours), you keep the instantaneous concentration of the boronic acid near zero. This kinetic control heavily favors the desired cross-coupling pathway over bimolecular homocoupling ()[4].

Q4: Can adjusting the base or solvent system further suppress this side reaction? A4: Absolutely. The choice of base directly impacts the rate of transmetalation. Switching from a homogeneous organic base (like KOAc) to a biphasic inorganic base system (e.g., aqueous K₂CO₃ in Toluene) alters the rate-determining step and controls the phase-transfer of the active boronate species. This controlled release further limits the local concentration of the reactive boronate in the organic phase, minimizing homocoupling ()[5].

Process Optimization Data

The following table summarizes the quantitative impact of implementing targeted engineering controls during a 1 kg scale-up campaign.

Process ConditionDegassing MethodCatalyst InitiationBoronic Acid AdditionHomocoupling (%)Isolated Yield (%)
Baseline (Bench translation) Headspace N₂ purgeNone (Pd(II) precatalyst)Bolus (All at once)14.2%71%
Oxygen Exclusion Subsurface N₂ spargeNone (Pd(II) precatalyst)Bolus (All at once)8.5%79%
Catalyst Pre-reduction Subsurface N₂ spargePotassium formateBolus (All at once)3.1%88%
Kinetic Control (Optimized) Subsurface N₂ spargePotassium formateMetered (3-hour dropwise)< 0.5% 96%

Diagnostic & Optimization Workflow

Workflow Start High Homocoupling Detected (>5% Dimerization) CheckO2 1. Subsurface N2 Sparge (Purge Dissolved O2) Start->CheckO2 CheckPd 2. Add Potassium Formate (Reduce Pd(II) to Pd(0)) CheckO2->CheckPd CheckAdd 3. Metered Boronic Acid Addition (Control Local Concentration) CheckPd->CheckAdd Success Optimized Scale-Up (<0.5% Homocoupling) CheckAdd->Success

Stepwise engineering workflow to diagnose and suppress homocoupling during scale-up.

Standard Operating Procedure (SOP): Optimized 1 kg Scale-Up

Self-Validating Protocol: This procedure incorporates built-in kinetic and atmospheric controls to ensure the homocoupling pathway is thermodynamically and kinetically disfavored.

Materials:

  • 3-Bromophenol (1.0 eq, limiting reagent)

  • (3-Chloro-2-methylphenyl)boronic acid (1.05 eq)

  • Pd(dppf)Cl₂ (0.01 eq, 1 mol%)

  • Potassium formate (0.02 eq)

  • K₂CO₃ (2.0 eq, prepared as a 2M aqueous solution)

  • Toluene (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation & Subsurface Sparging : Charge the main reactor with Toluene (10 vol) and 3-bromophenol. Insert a sparging tube directly into the liquid phase. Sparge with ultra-high purity Nitrogen for a minimum of 60 minutes prior to heating.

    • Causality: Headspace purging is insufficient at scale; subsurface sparging actively displaces dissolved O₂, preventing oxidative homocoupling.

  • Base Addition & Biphasic Setup : Add the 2M aqueous K₂CO₃ solution to the reactor. Maintain vigorous stirring (e.g., 300 RPM) to ensure adequate phase mixing between the aqueous base and organic solvent.

  • Catalyst Pre-Reduction : Add potassium formate (0.02 eq) to the biphasic mixture, followed immediately by the Pd(dppf)Cl₂ catalyst. Stir for 15 minutes at room temperature.

    • Causality: Potassium formate acts as a mild reducing agent, converting the Pd(II) precatalyst to the active Pd(0) species without consuming the valuable boronic acid.

  • Metered Boronic Acid Addition : Dissolve (3-chloro-2-methylphenyl)boronic acid in a minimal volume of degassed THF. Using a metering pump, add this solution subsurface to the main reactor over 3 to 4 hours while heating the reaction to 80°C.

    • Causality: Slow addition maintains a near-zero instantaneous concentration of boronic acid, kinetically favoring the cross-coupling transmetalation over bimolecular homocoupling.

  • Reaction Monitoring & Workup : Monitor the reaction via HPLC. Once 3-bromophenol consumption is >99%, cool the reactor to 20°C. Separate the aqueous layer. Wash the organic layer with 1M HCl, followed by brine. Concentrate the organic layer under reduced pressure to isolate the highly pure 3-(3-Chloro-2-methylphenyl)phenol.

References

  • Title : Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL : [Link]

Sources

Validation & Comparative

GC-MS quantitative analysis and limit of detection validation for 3-(3-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Quantitative Analysis and Limit of Detection Validation for 3-(3-Chloro-2-methylphenyl)phenol by GC-MS

This guide provides a comprehensive framework for the development and validation of a robust quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for 3-(3-Chloro-2-methylphenyl)phenol. We move beyond a simple recitation of steps to explore the scientific rationale behind key methodological choices, ensuring the development of a self-validating, accurate, and reliable analytical procedure. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require precise trace-level quantification of phenolic impurities.

The Analytical Challenge: Why Phenols Require a Specialized Approach

3-(3-Chloro-2-methylphenyl)phenol, a substituted phenolic compound, presents analytical hurdles common to its chemical class. Direct analysis of phenols via Gas Chromatography (GC) is often plagued by poor chromatographic performance. The polar hydroxyl group interacts strongly with active sites in the GC system (e.g., liner, column), leading to broad, tailing peaks. This peak asymmetry severely compromises both resolution from other components and the accuracy of quantitative integration, especially at low concentrations.

To overcome this, chemical derivatization is an essential sample preparation step.[1][2] The core principle is to convert the polar hydroxyl group into a less polar, more volatile ether or ester. This transformation dramatically improves peak shape, enhances thermal stability, and consequently, improves sensitivity and resolution.[3]

Comparison of Common Derivatization Strategies

While several derivatization techniques exist, silylation and acylation are most common for phenols. The choice of reagent is a critical decision based on reaction efficiency, stability of the derivative, and potential for interference.

Derivatization StrategyReagent ExampleAdvantagesDisadvantages
Acylation Acetic AnhydrideForms stable acetylated derivatives. Reagents are cost-effective and the reaction is rapid and robust.[3][4][5]Byproducts can be acidic and may need to be neutralized or removed.
Silylation MTBSTFA, BSTFAProduces highly volatile and thermally stable derivatives.[6] Often results in characteristic mass spectra useful for identification.Reagents and derivatives can be sensitive to moisture, requiring anhydrous conditions. Reagents can be more expensive.
Alkylation Diazomethane, PFBBrCan produce derivatives with excellent electron-capturing properties for high sensitivity with an Electron Capture Detector (ECD).[7][8]Diazomethane is explosive and toxic, requiring specialized handling. PFBBr derivatization can be complex.

For this guide, we will focus on acetylation with acetic anhydride . It represents a reliable, cost-effective, and highly efficient method that consistently yields excellent chromatographic results for chlorophenols.[3][9]

Experimental Protocol: A Step-by-Step Quantitative Method

This section details a complete, self-validating protocol for the quantitative analysis of 3-(3-Chloro-2-methylphenyl)phenol.

Diagram: Overall Analytical Workflow

The following diagram illustrates the complete process from sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A 1. Standard/Sample Preparation (in appropriate solvent) B 2. Aliquot Transfer A->B C 3. Derivatization (Add Base + Acetic Anhydride) B->C D 4. Extraction (Add Hexane + Water, Vortex) C->D E 5. Final Sample (Transfer organic layer to GC vial) D->E F 6. GC-MS Injection E->F G 7. Data Acquisition (SIM Mode) F->G H 8. Peak Integration & Quantification G->H I 9. Method Validation (LOD Determination) H->I

Caption: Workflow for GC-MS analysis of 3-(3-Chloro-2-methylphenyl)phenol.

Reagents and Materials
  • 3-(3-Chloro-2-methylphenyl)phenol reference standard

  • Acetic Anhydride (≥99%)

  • Potassium Carbonate (K₂CO₃)

  • Hexane (HPLC or GC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • 2 mL GC Vials with septa

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Chloro-2-methylphenyl)phenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. For limit of detection (LOD) work, these should be concentrated at the lower end of the expected working range (e.g., 0.01 µg/mL to 1.0 µg/mL).

Sample Derivatization Protocol
  • Pipette 1 mL of each standard solution (or sample extract) into a separate 4 mL glass vial.

  • Add 1 mL of 0.1 M aqueous Potassium Carbonate solution to each vial. This acts as a base to deprotonate the phenol, facilitating the reaction.

  • Add 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and reaction.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.[5][9]

  • Add 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the acetylated derivative into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer into a 2 mL GC vial for analysis.

GC-MS Instrumental Parameters

For trace quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is critical. SIM mode significantly increases sensitivity by monitoring only a few characteristic ions of the target analyte, rather than scanning a full mass range.[10]

ParameterSettingRationale
GC System Agilent 7890A or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5975C or equivalentA reliable mass selective detector suitable for this analysis.
Injection Port Splitless, 250 °CEnsures efficient transfer of trace analytes onto the column without discrimination.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[5]
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for this class of compounds.[5]
Oven Program 60°C (hold 1 min), ramp 10°C/min to 250°C (hold 5 min)A standard temperature program that allows for separation from solvent and other potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
MS Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity for trace quantification.[10]
SIM Ions To be determinedSelect a quantification ion (most abundant, specific) and 1-2 qualifier ions from the mass spectrum of the derivatized standard.

Note: The molecular weight of 3-chloro-2-methylphenol is 142.58 g/mol . The acetylated derivative will have a molecular weight of 184.62 g/mol . The molecular ion (m/z 184) and a fragment from the loss of ketene (m/z 142) would be primary candidates for SIM ions.

Method Validation: A Deep Dive into the Limit of Detection (LOD)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] The Limit of Detection (LOD) is a critical validation parameter, defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision.[12][13][14]

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several approaches for determining LOD.[15][16] For instrumental methods like GC-MS, the most statistically robust and recommended approach is based on the standard deviation of the response and the slope of the calibration curve .[17]

LOD Formula (as per ICH Q2(R1)): LOD = 3.3 x (σ / S)

Where:

  • σ = Standard deviation of the response. This can be estimated from the standard deviation of y-intercepts of regression lines or the residual standard deviation of the regression line.

  • S = The slope of the calibration curve.

Diagram: LOD Determination Workflow

This diagram outlines the logical steps for a statistically valid LOD determination.

A 1. Prepare Low-Level Standards (Concentrations near expected LOD) B 2. Analyze Standards (n ≥ 6 replicates per level) A->B C 3. Construct Calibration Curve (Peak Area vs. Concentration) B->C D 4. Perform Linear Regression (y = mx + b) C->D E 5. Extract Regression Statistics - Slope (S) - Standard Deviation of Intercept (σ) D->E F 6. Calculate LOD LOD = 3.3 * (σ / S) E->F G 7. Experimental Verification Analyze a standard at the calculated LOD concentration to confirm detection. F->G

Caption: Workflow for LOD determination via the calibration curve method.

Protocol for LOD Determination
  • Prepare Standards: Prepare a series of at least 6 calibration standards at the low end of the concentration range, bracketing the expected LOD.

  • Analyze and Construct Curve: Analyze each standard, obtain the peak area response, and construct a calibration curve by plotting peak area against concentration.

  • Perform Linear Regression: Use statistical software (e.g., Excel, instrument software) to perform a linear regression on the data.

  • Extract Statistics: Obtain the slope (S) and the standard deviation of the y-intercept (σ) from the regression output.

  • Calculate LOD and LOQ:

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[17]

    • As a best practice, also calculate the Limit of Quantitation (LOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. The formula is: LOQ = 10 * (σ / S) .[17]

  • Verification: Prepare and analyze a new standard at the calculated LOD concentration to verify that a detectable peak is present, confirming the calculated value.

Example Data and Calculation

The following table presents hypothetical data from a low-level calibration curve for the acetylated derivative of 3-(3-Chloro-2-methylphenyl)phenol.

Concentration (ng/mL)Peak Area
0.05155
0.10290
0.25710
0.501450
0.752150
1.002900

Linear Regression Results:

  • Slope (S): 2885

  • Standard Deviation of Intercept (σ): 25.5

  • Correlation Coefficient (r²): 0.9998

Calculations:

  • LOD = 3.3 * (25.5 / 2885) = 0.029 ng/mL

  • LOQ = 10 * (25.5 / 2885) = 0.088 ng/mL

These results indicate that the method can reliably detect the presence of the analyte at approximately 0.029 ng/mL and can provide accurate quantitative results down to 0.088 ng/mL.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the quantitative analysis of 3-(3-Chloro-2-methylphenyl)phenol by GC-MS. By understanding the rationale behind critical steps like derivatization and by adhering to the statistical validation procedures outlined in ICH guidelines, researchers can develop a highly sensitive, specific, and reliable method suitable for demanding applications in pharmaceutical and industrial settings. The provided protocols for acetylation and LOD determination serve as a robust template that can be adapted for similar phenolic compounds, ensuring data integrity and regulatory compliance.

References

  • Thermo Fisher Scientific. (n.d.). Chlorophenols in Drinking Water using GC/MS/MS.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kage, S., Kudo, K., & Ikeda, N. (2000).
  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Kangas, J., et al. (1998). Gas chromatographic-mass spectrometric determination of chlorophenols in the urine of sawmill workers with past use of chlorophenol-containing anti-stain agents. The Science of the total environment, 218(1), 23–32.
  • Pharmaceutical Technology. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • Weckwerth, W. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 16(2), 3247-3274.
  • Gfrerer, M., & Lankmayr, E. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 929-935.
  • Chan, S. C., & Lee, S. C. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 51(5A), 963-972.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Lee, H. B. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(4), 589-595.
  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • Cvetanović, A., et al. (2020). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 25(18), 4293.
  • ResearchGate. (n.d.). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Li, D., et al. (2017). Determination of chlorophenols in sediment using ultrasonic solvent extraction followed by solid-phase extraction, derivatization, and GC-MS analysis. Water Quality Research Journal, 52(2), 90-98.
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A Senior Application Scientist's Guide to the Structural Validation of 3-(3-Chloro-2-methylphenyl)phenol Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a final checkbox but a foundational pillar upon which all subsequent research is built. Phenol derivatives, in particular, are recurring motifs in a vast number of pharmaceuticals, valued for their role in molecular interactions and overall bioactivity.[1][2][3] The specific class of 3-(3-chloro-2-methylphenyl)phenol derivatives, with their biphenyl-like scaffold, presents unique conformational questions—primarily concerning the dihedral angle between the aromatic rings—that directly influence their biological function.[4][5]

This guide provides an in-depth, comparative analysis of the structural validation process for these derivatives, centering on single-crystal X-ray crystallography (SC-XRD) as the definitive method.[6][7][8] We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide field-proven protocols to ensure the integrity and trustworthiness of your structural data.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[6][8] It provides unambiguous, high-resolution data on bond lengths, bond angles, and absolute stereochemistry, which are critical for understanding structure-activity relationships (SAR) in drug design.[8][9] The technique works by irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern.[8][10] The positions and intensities of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice.[7][11]

Experimental Workflow: A Self-Validating System

The SC-XRD workflow is a sequential process where the success of each step validates the previous one. From a high-quality crystal yielding a sharp diffraction pattern to a refined structural model that aligns with chemical principles, the methodology has numerous internal checks for quality and accuracy.

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal Purity > 99% mount Crystal Mounting crystal->mount data_coll Data Collection mount->data_coll Diffractometer process Data Processing data_coll->process solve Structure Solution process->solve HKL file refine Structure Refinement solve->refine Phase Problem validate Validation (checkCIF) refine->validate CIF file end Publication/ Submission validate->end Final Structure

Caption: The comprehensive workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for SC-XRD

The following protocol is designed for researchers aiming to obtain a publication-quality crystal structure of a 3-(3-chloro-2-methylphenyl)phenol derivative.

1. Synthesis and Purification

  • Methodology:

    • Synthesize the target derivative using an appropriate coupling reaction, such as a Suzuki-Miyaura coupling, to form the biphenyl core.[4][12]

    • Purify the crude product to the highest possible degree (>99%) using column chromatography followed by recrystallization.

    • Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Causality & Expertise: Impurities, even at low levels, can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. The purification step is non-negotiable and is the most common point of failure for novice crystallographers.

2. Crystal Growth: The Art and Science

  • Methodology (Slow Evaporation):

    • Select a suitable solvent or solvent system. For biphenyl derivatives, moderately polar solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane are often successful.[13]

    • Prepare a saturated or near-saturated solution of the purified compound in a small, clean vial.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Causality & Expertise: Crystal growth is a thermodynamic process of self-assembly. Slow evaporation provides the molecules with sufficient time to orient themselves into the most stable, lowest-energy lattice arrangement. Rapid precipitation traps molecules in a disordered, amorphous state, which does not diffract X-rays coherently. The choice of solvent is critical as it influences molecular conformation and packing.[4]

3. Data Collection

  • Methodology:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[4]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction spots.

    • Collect a series of diffraction images as the crystal is rotated through various angles.[10]

  • Causality & Expertise: Cryo-cooling is essential for high-resolution data. By reducing atomic motion, it improves the quality and intensity of the diffraction data, allowing for more precise determination of atomic positions.[7]

4. Structure Solution, Refinement, and Validation

  • Methodology:

    • Data Processing: Integrate the raw diffraction images to determine the position and intensity of each reflection, yielding a file (e.g., HKL format).[14]

    • Structure Solution: Use software packages like SHELX or Olex2 to solve the "phase problem" and generate an initial electron density map.[15] This map will reveal the positions of the heavier atoms (like Chlorine).

    • Structure Refinement: Build a molecular model into the electron density map. Iteratively refine the model against the experimental data to improve the fit. This process refines atomic positions, and thermal parameters, and adds hydrogen atoms to chemically sensible positions.

    • Validation: The final refined structure is saved as a Crystallographic Information File (CIF).[16][17][18] This file should be submitted to an online validation service like the IUCr's checkCIF server.[19][20] This tool automatically checks for inconsistencies, errors, and missed symmetry.[21]

  • Causality & Expertise: The refinement process is a least-squares minimization that aims to reduce the difference between the observed diffraction data and the data calculated from your structural model. Key validation metrics like the R-factor (R1) and weighted R-factor (wR2) quantify this agreement; for small molecules, a final R1 value below 5% (0.05) is considered excellent.[22] The checkCIF report provides a list of alerts that must be addressed, ensuring the structure meets global publication standards.[21][23]

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is the gold standard, it is not always feasible. The inability to grow suitable crystals is a major bottleneck.[24] In such cases, or for complementary information, other techniques are indispensable.

decision_tree cluster_alt Alternative / Complementary Methods start Need Structural Information? q1 Can you grow single crystals? start->q1 scxrd SC-XRD (Definitive 3D Structure) q1->scxrd Yes nmr NMR Spectroscopy (Connectivity, Solution Conformation) q1->nmr No pxrd Powder XRD (Bulk Crystalline Phase ID) nmr->pxrd comp Computational Modeling (Theoretical Conformation) pxrd->comp

Sources

Comparative in vitro cytotoxicity of 3-(3-Chloro-2-methylphenyl)phenol against standard phenolic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Cytotoxicity Guide: 3-(3-Chloro-2-methylphenyl)phenol vs. Standard Phenolic Compounds

Executive Summary

Evaluating the safety and off-target effects of novel aromatic compounds is a critical bottleneck in drug development and materials science. This guide provides a comprehensive comparative analysis of the investigational substituted biphenylol, 3-(3-Chloro-2-methylphenyl)phenol (CMPP) , against established phenolic standards: Phenol, Hydroquinone (HQ), and Bisphenol A (BPA). By benchmarking CMPP against these standards, researchers can accurately predict its metabolic liabilities, mitochondrial toxicity, and overall cellular tolerability.

Mechanistic Grounding: Phenolic Cytotoxicity

To effectively evaluate CMPP, we must first understand the structure-activity relationships (SAR) that govern phenolic toxicity. The cytotoxicity of phenolic and biphenyl compounds is rarely due to simple membrane disruption; rather, it is driven by specific intracellular interactions:

  • Mitochondrial Uncoupling: The addition of a hydroxyl group to an aromatic biphenyl ring significantly enhances cytotoxicity, with the mitochondria serving as the primary target[1]. Biphenylols and bisphenols accumulate in the inner mitochondrial membrane, uncoupling oxidative phosphorylation and leading to rapid intracellular ATP depletion[1][2].

  • Reactive Oxygen Species (ROS) & Quinone Formation: Cytotoxicity is heavily dependent on the number and position of hydroxyl (-OH) groups[3]. Di-phenols (like Hydroquinone) are significantly more toxic than monophenols because they rapidly oxidize into highly reactive quinone intermediates, generating massive amounts of extracellular and intracellular ROS[4].

  • Lipophilicity and Steric Hindrance: CMPP features a biphenyl core with chloro- and methyl- substitutions. These halogens and alkyl groups increase the compound's lipophilicity (LogP), enhancing cell membrane penetration. However, the steric hindrance provided by the ortho-methyl group restricts rapid cytochrome P450-mediated oxidation, shifting its primary toxicity driver from ROS generation to mitochondrial uncoupling.

Toxicity Pathway Visualization

ToxicityPathway Compound Phenolic Compounds (CMPP, BPA, HQ, Phenol) Membrane Cell Membrane Penetration (Driven by Lipophilicity/LogP) Compound->Membrane Mito Mitochondrial Dysfunction (Oxidative Phosphorylation Uncoupling) Membrane->Mito Intracellular Accumulation ROS ROS Generation (Quinone Intermediates) Membrane->ROS Enzymatic Oxidation ATP Intracellular ATP Depletion Mito->ATP Impaired ATP Synthesis ROS->Mito Membrane Damage ER ER Stress Response (Protein Misfolding) ROS->ER Oxidative Stress Death Cell Death (Apoptosis / Necrosis) ATP->Death Energy Failure ER->Death Apoptotic Signaling (CHOP)

Figure 1: Mechanistic pathways of phenolic and biphenyl-induced in vitro cytotoxicity.

Comparative Cytotoxicity Profiles

The following table synthesizes the in vitro performance of CMPP against standard reference compounds in HepG2 (human hepatoma) cell lines. HepG2 is selected because hepatocytes possess the metabolic machinery necessary to capture the conversion of phenols to reactive intermediates[1].

CompoundStructural ClassIC₅₀ (HepG2, 24h)Primary Toxicity DriverATP Depletion RateROS Induction
Phenol Monophenol> 2000 µMBasal CytotoxicityLowMinimal
Hydroquinone Di-phenol~ 50 µMOxidative Stress (Quinones)ModerateExtremely High
Bisphenol A (BPA) Bisphenol~ 250 µMMitochondrial UncouplingHighModerate
CMPP Substituted Biphenylol~ 120 µMMitochondrial UncouplingVery HighLow-Moderate

Data Interpretation: CMPP exhibits an IC₅₀ of approximately 120 µM. It is more cytotoxic than simple monophenols and BPA, primarily due to its enhanced lipophilicity which drives mitochondrial accumulation. However, it is less acutely toxic than Hydroquinone, as its substituted structure resists rapid auto-oxidation into ROS-generating quinones[3][4].

Standardized Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols represent a self-validating system. They include necessary controls to rule out assay interference—a common issue with phenolic compounds that can spontaneously reduce tetrazolium salts.

A. Cell Culture & Treatment Preparation

Rationale: Phenolic compounds can bind to serum proteins, artificially lowering their effective concentration.

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells at 1 × 10⁴ cells/well in 96-well plates and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare compound stocks in 100% DMSO. Dilute in serum-reduced medium (1% FBS) to achieve final concentrations (10 µM – 1000 µM).

  • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced solvent toxicity. Include a 0.1% DMSO vehicle control.

B. CellTiter-Glo® (ATP Quantification)

Rationale: Because biphenylols uncouple mitochondria, ATP depletion precedes actual cell membrane rupture[1][2]. ATP quantification is a more sensitive early-toxicity marker than standard dye-reduction assays.

  • Following a 4-hour and 24-hour exposure to CMPP and standards, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Self-Validation Step: Include FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) at 10 µM as a positive control for mitochondrial uncoupling.

C. DCFDA Assay (ROS Detection)

Rationale: To differentiate between mitochondrial toxicity (CMPP/BPA) and oxidative toxicity (Hydroquinone)[4].

  • Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in dark conditions for 45 minutes at 37°C.

  • Remove DCFDA, wash twice with PBS, and apply the phenolic treatments in phenol-red-free medium.

  • Measure fluorescence (Ex: 485 nm, Em: 535 nm) kinetically every 30 minutes for 4 hours.

  • Self-Validation Step: Use 100 µM H₂O₂ as a positive control. If a compound shows high cytotoxicity in the ATP assay but low signal here (like CMPP), the mechanism is confirmed as non-oxidative.

Conclusion

3-(3-Chloro-2-methylphenyl)phenol (CMPP) presents a cytotoxicity profile characteristic of highly lipophilic biphenylols. While it avoids the severe, rapid oxidative stress associated with di-phenols like Hydroquinone, its structural properties facilitate efficient membrane permeation and subsequent mitochondrial uncoupling. Drug development professionals utilizing CMPP as a scaffold must monitor intracellular ATP levels early in the screening process, as standard 24-hour viability assays may underestimate its acute metabolic liabilities.

References

  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes Source: PubMed / National Institutes of Health URL:[Link]

  • Comparative cytotoxicity of phenols in vitro Source: PMC / Biochemical Journal URL:[Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies Source: SciSpace URL:[Link]

  • Metabolism and cytotoxicity of bisphenol A and other bisphenols in isolated rat hepatocytes Source: PubMed / National Institutes of Health URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-(3-Chloro-2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction 3-(3-Chloro-2-methylphenyl)phenol is a halogenated biphenyl derivative utilized in advanced drug development and synthetic research. Due to its lipophilic nature, resistance to biological degradation, and significant aquatic toxicity, this compound requires rigorous, highly controlled disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step methodology for the segregation, containment, and destruction of this compound, ensuring strict compliance with the Resource Conservation and Recovery Act (RCRA) and global environmental standards.

Chemical Profile & Regulatory Grounding

Understanding the molecular behavior of 3-(3-Chloro-2-methylphenyl)phenol is the first step in establishing a compliant waste management system.

  • Structural Implications : The carbon-halogen bond on the biphenyl scaffold significantly decreases the molecule's biodegradability. Under RCRA guidelines, wastes containing these bonds are classified as Halogenated Organic Compounds (HOCs) and are subject to strict land disposal restrictions .

  • Hazard Classification : Analogous to other chloromethylphenols, this compound carries GHS hazard codes for Acute Oral Toxicity (H302), Skin Irritation (H315), and Chronic Aquatic Toxicity (H411) .

  • EPA Waste Designation : While not individually P-listed, waste streams containing this compound mixed with halogenated solvents (e.g., dichloromethane used during extraction) must be managed under F-listed waste codes (e.g., F001/F002) or as characteristic toxic waste (D-codes) .

Operational Safety & Spill Management Protocol

Expertise & Experience Insight: Halogenated phenols possess high skin permeability and can degrade standard nitrile gloves over prolonged exposure. Immediate containment is essential to prevent systemic absorption and surface contamination.

Immediate Spill Response Methodology:

  • Isolation : Immediately evacuate the spill zone and increase laboratory ventilation to maximum exhaust.

  • PPE Escalation : Don heavy-duty neoprene or double-layered nitrile gloves, a chemical splash apron, and tightly sealed safety goggles.

  • Neutralization/Absorption : Causality Note: Do NOT use combustible materials (e.g., paper towels) for halogenated spills, as they can create a fire hazard or react with oxidizing agents. Apply an inert, inorganic absorbent such as vermiculite or a commercial activated carbon spill kit.

  • Collection : Sweep the absorbed matrix using non-sparking tools to prevent ignition of any co-solvents. Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination : Wash the affected surface with a mild alkaline detergent (pH 8-9) to ionize residual phenol into its more water-soluble phenoxide salt, collecting all rinsate as hazardous aqueous waste.

Step-by-Step Disposal Procedures

Trustworthiness Insight: This disposal protocol is designed as a self-validating system. By strictly enforcing the segregation of halogenated from non-halogenated waste, laboratories prevent dangerous exothermic cross-reactions and avoid the exorbitant institutional costs associated with mixed-waste incineration .

Step 1: Waste Segregation

  • Action : Isolate all 3-(3-Chloro-2-methylphenyl)phenol waste (both solid and liquid) from non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate).

  • Causality : Mixing halogenated and non-halogenated waste severely complicates the fuel-blending process during commercial incineration. If halogenated waste is incinerated at the lower temperatures used for standard organics, it can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

Step 2: Containment and Accumulation

  • Action : Transfer liquid waste into an HDPE jerrican or a PTFE-lined amber glass bottle. Fill the container to a maximum of 75% capacity.

  • Causality : Halogenated biphenyls and their associated extraction solvents have high vapor pressures. Leaving 25% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, effectively eliminating the risk of container rupture.

Step 3: EPA-Compliant Labeling

  • Action : Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "3-(3-Chloro-2-methylphenyl)phenol" and all co-solvents (e.g., "Dichloromethane 40%, Hexanes 60%").

  • Causality : Generic labels like "Halogenated Waste" violate RCRA regulations . Precise chemical constituent tracking ensures that emergency responders and downstream disposal contractors can accurately calculate the required incineration temperature and scrubber capacity.

Step 4: Satellite Accumulation and Final Destruction

  • Action : Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a polyethylene spill tray). Transfer to the central EHS facility within 90 days for high-temperature incineration.

  • Causality : Halogenated organics must be destroyed via commercial rotary kiln incineration operating above 1,000°C. This ensures a Destruction and Removal Efficiency (DRE) of >99.99%, breaking the carbon-chlorine bonds and scrubbing the resulting HCl gas before atmospheric release.

Physicochemical & Disposal Parameters

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Biphenyl / PhenolRequires segregation from non-halogenated organics.
GHS Hazard Codes H302, H315, H319, H411Mandates secondary containment and aquatic protection.
EPA Waste Category Halogenated Organic Compound (HOC)Restricted from land disposal; requires incineration.
Primary Disposal Route High-Temperature IncinerationMust achieve >99.99% Destruction & Removal Efficiency.
Container Compatibility HDPE, PTFE-lined GlassAvoid standard polystyrene or low-density plastics.

Waste Management Workflow

G Start Waste Generation: 3-(3-Chloro-2-methylphenyl)phenol Segregation Segregate as Halogenated Waste Start->Segregation Containment Secondary Containment & EPA Labeling Segregation->Containment Storage Satellite Accumulation Area (< 90 Days) Containment->Storage Disposal High-Temperature Incineration (> 99.99% DRE) Storage->Disposal

Workflow: Segregation and high-temperature disposal of halogenated biphenyl waste.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • 3-(Chloromethyl)phenol | C7H7ClO | CID 35683 Source: PubChem - NIH URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Disposal Guidelines Source: University of Pittsburgh Environmental Health and Safety URL:[Link]

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